molecular formula C11H12N2O2 B12814655 4(3H)-Quinazolinone, 3-(2-hydroxyethyl)-2-methyl- CAS No. 10376-59-7

4(3H)-Quinazolinone, 3-(2-hydroxyethyl)-2-methyl-

Cat. No.: B12814655
CAS No.: 10376-59-7
M. Wt: 204.22 g/mol
InChI Key: JRXGAWVXJUVHTD-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(2-hydroxyethyl)-2-methyl- is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a quinazolinone core with a hydroxyethyl and a methyl substituent, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(2-hydroxyethyl)-2-methyl- can be achieved through various methods. One common approach involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction uses fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) and does not require a metal catalyst . Another method involves the use of graphene oxide nanosheets as a catalyst in an aqueous medium, starting from anthranilamide and an aldehyde or ketone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(2-hydroxyethyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The quinazolinone core can be reduced under specific conditions.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4(3H)-Quinazolinone, 3-(2-hydroxyethyl)-2-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(2-hydroxyethyl)-2-methyl- involves its interaction with specific molecular targets. The hydroxyethyl and methyl substituents can influence the compound’s binding affinity and selectivity towards these targets. The quinazolinone core can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(3H)-Quinazolinone, 3-(2-hydroxyethyl)-2-methyl- is unique due to its specific substituents, which can influence its chemical reactivity and biological activities. The combination of a hydroxyethyl and a methyl group on the quinazolinone core provides distinct properties that can be exploited in various scientific and industrial applications.

Properties

CAS No.

10376-59-7

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-(2-hydroxyethyl)-2-methylquinazolin-4-one

InChI

InChI=1S/C11H12N2O2/c1-8-12-10-5-3-2-4-9(10)11(15)13(8)6-7-14/h2-5,14H,6-7H2,1H3

InChI Key

JRXGAWVXJUVHTD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CCO

Origin of Product

United States

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